molecular formula C22H34N4O10 B1210187 索布扎酮 CAS No. 98631-95-9

索布扎酮

货号 B1210187
CAS 编号: 98631-95-9
分子量: 514.5 g/mol
InChI 键: OCOKWVBYZHBHLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sobuzoxane is an orally available active prodrug of ICRF-154, a bisdioxopiperazine derivative, with cardioprotective and antineoplastic activities . It chelates metal cations and reduces the generation of free radicals due to metal-anthracycline complexes .


Synthesis Analysis

Sobuzoxane is quickly decomposed in biological environments. The cardiac cells actively metabolize Sobuzoxane, and it readily penetrates into the cardiac cells and is converted into ICRF-154 and EDTA-diamide .


Molecular Structure Analysis

The molecular formula of Sobuzoxane is C22H34N4O10 .


Chemical Reactions Analysis

Sobuzoxane is quickly decomposed in biological environments. The cardiac cells actively metabolize Sobuzoxane, and it readily penetrates into the cardiac cells and is converted into ICRF-154 and EDTA-diamide .


Physical And Chemical Properties Analysis

The molecular weight of Sobuzoxane is 514.5 g/mol .

科学研究应用

Anticancer Agent

Sobuzoxane (MST-16) is an approved anticancer agent . It’s a pro-drug of bisdioxopiperazine analog ICRF-154 . The anticancer activity of MST-16 is attributed to topoisomerase II (TOP II) inhibition by ICRF-154 .

Cardioprotective Drug

Due to the structural similarity of ICRF-154 to dexrazoxane (ICRF-187), MST-16 deserves attention as a cardioprotective drug . It has been shown to decrease the normally dose limiting cardiotoxicity commonly exhibited with clinical use of doxorubicin .

Bioactivation Study

A UHPLC-MS/MS method for analysis of sobuzoxane, its active form ICRF-154 and metabolite EDTA-diamide has been developed and applied to a bioactivation study . This study provides data on MST-16 bioactivation under conditions relevant to investigation of cardioprotection of this drug .

Enhancing Doxorubicin-DNA Adduct Mediated Cytotoxicity

Sobuzoxane enhances the production of doxorubicin-DNA adducts resulting in an enhanced cytotoxic response . The formation of doxorubicin-DNA adducts is mediated by formaldehyde released from sobuzoxane when it is metabolised .

Combination Therapy with Etoposide and Rituximab

The combination of sobuzoxane and etoposide plus rituximab (Rituxan; R-PVP) has been shown to prolong survival and showcase a tolerable safety profile in patients with previously untreated diffuse .

Investigation of Cardioprotective Potential

The application of the UHPLC-MS/MS method for analysis of samples from in vitro experiments provided important findings, namely, that MST-16 is quickly decomposed in biological environments, the cardiac cells actively metabolize MST-16, and MST-16 readily penetrates into the cardiac cells and is converted into ICRF-154 and EDTA-diamide . These data are useful for the in-depth examination of the cardioprotective potential of this drug .

作用机制

Target of Action

Sobuzoxane primarily targets DNA topoisomerase II (Topo II) . Topo II is a nuclear enzyme that specializes in relaxing the torsional constraints of intertwined DNA strands, thus altering DNA topology . It participates in many essential cellular functions such as DNA replication, recombination, condensation, segregation of replicated chromosomes, transcription, and gene expression .

Mode of Action

Sobuzoxane is an inhibitor of Topo II . It induces apoptosis through alteration of DNA helicity without inducing cleavable complex formation between DNA and the Topo II enzyme . This is in contrast to other Topo II inhibitors such as acridine, anthracycline, and epipodophyllotoxin .

Biochemical Pathways

Sobuzoxane affects the catalytic cycle of Topo II at a point upstream to cleavable DNA-enzyme complex formation . This action of Sobuzoxane is similar to that of a newer generation of Topo II inhibitors, such as merbarone, aclarubicin, and fostriecin .

Pharmacokinetics

Sobuzoxane is an orally active anticancer agent . It is quickly decomposed in biological environments . Sobuzoxane is metabolized in cardiac cells, where it is converted into ICRF-154 and EDTA-diamide .

Result of Action

Sobuzoxane causes irreversible inhibition of cell division . It has been shown to be effective against rapidly dividing cancer cells . It has also been evaluated as a chemotherapeutic agent in combination therapy .

Action Environment

Sobuzoxane has the potential to chelate metal cations and to reverse the metal-anthracycline complexes that facilitate the free radical generation, which is responsible for anthracycline-induced cardiomyopathy . The absence of stabilized cleavable complex formation and the lack of increase in free radicals are responsible for the higher selectivity and cardiac protective effects associated with Sobuzoxane .

安全和危害

When handling Sobuzoxane, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Given a lack of randomized studies, Sobuzoxane might be a therapeutic option for lymphoma in a palliative setting. In the future, prospective trials with a homologous treatment schedule are warranted, in which the association between clinical efficacy and characteristics of lymphomas, such as specific gene alterations, should be elucidated .

属性

IUPAC Name

[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOKWVBYZHBHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045203
Record name Sobuzoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sobuzoxane

CAS RN

98631-95-9
Record name Sobuzoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98631-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sobuzoxane [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sobuzoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOBUZOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sobuzoxane
Reactant of Route 2
Reactant of Route 2
Sobuzoxane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sobuzoxane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sobuzoxane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Sobuzoxane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sobuzoxane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。